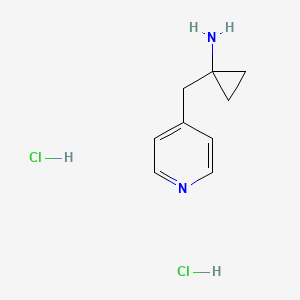

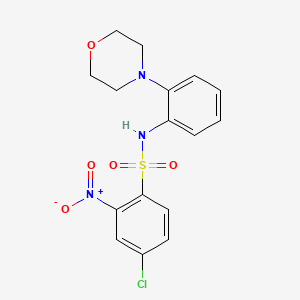

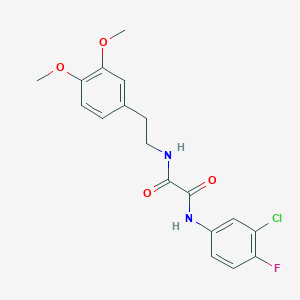

![molecular formula C25H23N7O3 B2876299 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1172475-10-3](/img/structure/B2876299.png)

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .

Synthesis Analysis

The synthesis of this compound involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The pyrazoline derivatives have been studied for their antioxidant properties . Oxidative stress is linked to the overexpression of reactive oxygen species (ROS), which can negatively affect different cellular components. Molecules like the one may help in scavenging free radicals, reducing oxidative stress, and potentially preventing diseases related to cellular damage .

Antimicrobial and Antifungal Applications

Pyrazolines and their derivatives exhibit antimicrobial and antifungal activities . These compounds can be designed to target specific pathogens, providing a pathway for the development of new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi .

Antiparasitic Effects

The structural complexity of pyrazoline derivatives makes them suitable candidates for antiparasitic drugs . They can be tailored to interfere with the life cycle of various parasites, offering potential treatments for parasitic infections .

Anti-inflammatory and Antidepressant Uses

Due to their pharmacological activities, compounds like the one mentioned may have applications as anti-inflammatory and antidepressant medications. They can modulate biochemical pathways involved in inflammation and mood regulation .

Anticonvulsant Properties

Research has indicated that pyrazoline derivatives can have anticonvulsant effects , which could be beneficial in the treatment of epilepsy and other seizure disorders .

Antitumor and Anticancer Potential

The pyrazoline nucleus is a promising scaffold for the synthesis of drugs with antitumor and anticancer activities . These compounds can be engineered to target specific cancer cells, inhibit tumor growth, or enhance the efficacy of existing cancer treatments .

Neuroprotective Effects

The compound’s ability to modulate acetylcholinesterase (AchE) activity suggests potential neuroprotective applications . It could be used in the treatment of neurodegenerative diseases or to mitigate neurotoxicity .

Pharmacological Research

Indole derivatives, which share some structural similarities with the compound , have a broad spectrum of biological activities. This makes them valuable in pharmacological research for developing new therapeutic agents with diverse applications, such as antiviral, anti-HIV, antidiabetic, and antimalarial drugs .

Eigenschaften

IUPAC Name |

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7O3/c1-15-9-10-18(11-16(15)2)31-23-20(13-26-31)24(34)29-25(28-23)32-21(12-17(3)30-32)27-22(33)14-35-19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDFJURKFTVLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

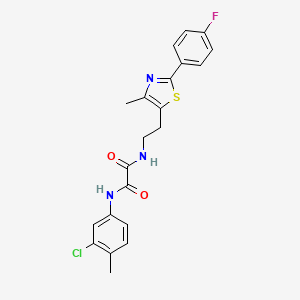

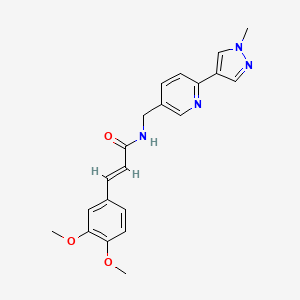

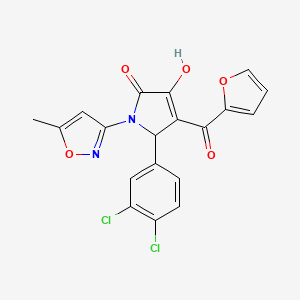

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876218.png)

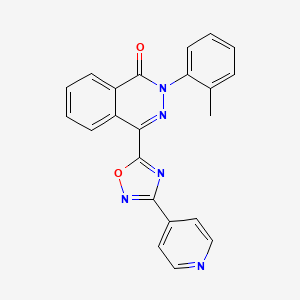

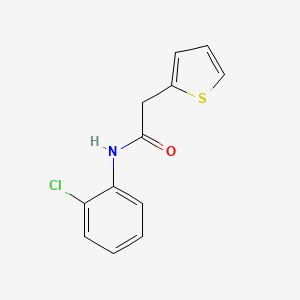

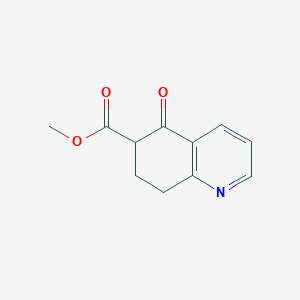

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2876227.png)

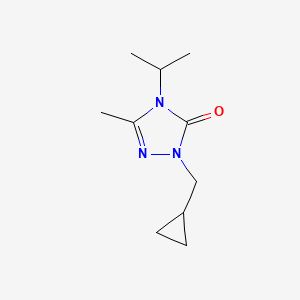

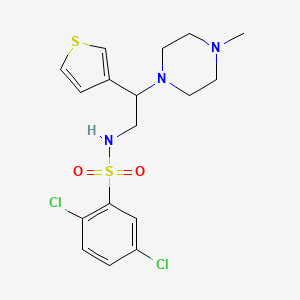

![N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2876230.png)